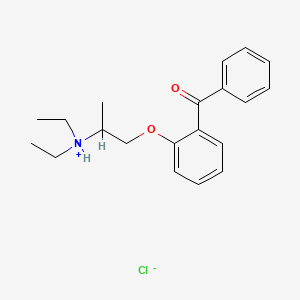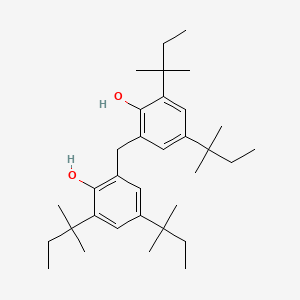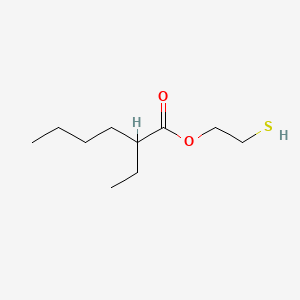
2-Mercaptoethyl 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptoethyl 2-ethylhexanoate is an organic compound with the molecular formula C10H20O2S. It is also known as 2-ethylhexanoic acid 2-mercaptoethyl ester. This compound is characterized by the presence of a mercapto group (-SH) and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient method .
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptoethyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and 2-ethylhexanol.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
2-Mercaptoethyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-mercaptoethyl 2-ethylhexanoate involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, affecting their function and activity. The ester group can also undergo hydrolysis, releasing 2-mercaptoethanol and 2-ethylhexanoic acid, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Mercaptoethyl 3,5,5-trimethylhexanoate
- (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate)
- (Methylstannylidyne)tris(thioethylene)trilaurate
Uniqueness
2-Mercaptoethyl 2-ethylhexanoate is unique due to its specific combination of a mercapto group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .
Propiedades
Número CAS |
67859-57-8 |
|---|---|
Fórmula molecular |
C10H20O2S |
Peso molecular |
204.33 g/mol |
Nombre IUPAC |
2-sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)10(11)12-7-8-13/h9,13H,3-8H2,1-2H3 |
Clave InChI |
GLZUYMAJJWRTGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


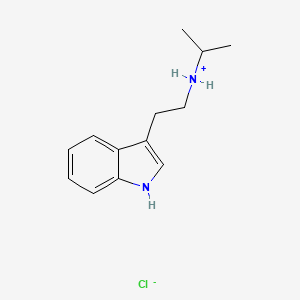
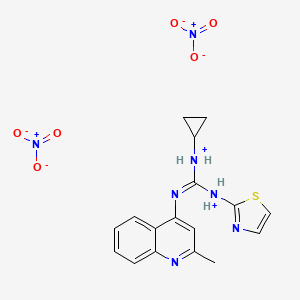
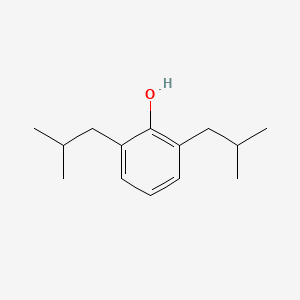
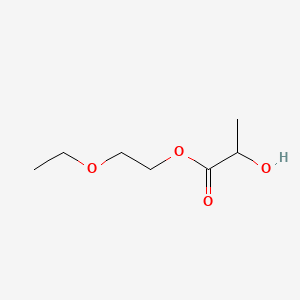

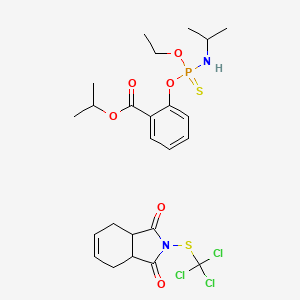

![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

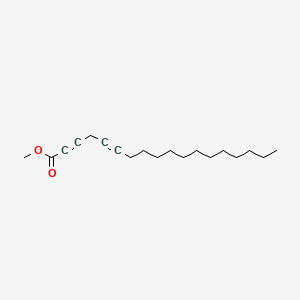
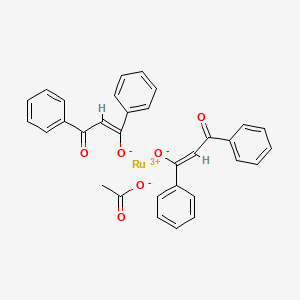
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
